BenchChemオンラインストアへようこそ!

tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate

Biocatalysis Ketoreductase Dynamic kinetic reduction

As the exact substrate for engineered ketoreductase (KRED) biocatalysts, this Boc-protected α-amino ketone achieves >99% e.e. and ≥50:1 d.r. at 200 g/L loading. Its dual identity as Vibegron Impurity 58 (racemic) and Impurity 25 makes it essential for unified HPLC/LC-MS methods, ANDA submissions, and QC release testing. Substituting analogs compromises regulatory acceptance and biocatalyst performance.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B11841995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC#C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C17H21NO3/c1-5-6-12-14(18-16(20)21-17(2,3)4)15(19)13-10-8-7-9-11-13/h1,7-11,14H,6,12H2,2-4H3,(H,18,20)
InChIKeyYGQXSSDTHMMMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate (CAS 1437235‑48‑7) – Key Intermediate & Reference Standard for Vibegron Manufacturing and Quality Control


tert-Butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate (C17H21NO3, MW 287.35 g/mol) is a boc-protected α-amino ketone featuring a terminal alkyne side-chain . The compound is an established process intermediate and process-related impurity in the synthesis of Vibegron (Gemtesa®), a selective β3-adrenergic receptor agonist approved for overactive bladder [1][2]. The molecule is also explicitly named as substrate “compound (2)” in Codexis patent families claiming engineered ketoreductase polypeptides capable of converting it to tert-butyl (1-hydroxy-1-phenylhex-5-yn-2-yl)carbamate with at least 10‑fold improved activity over the reference polypeptide [1]. Its commercial availability as a Vibegron impurity reference standard (Impurity 58/25) further anchors its procurement relevance for analytical method development, ANDA submissions and regulatory quality control [2].

Why Generic “Boc-Amino Ketone” or “Alkyne Carbamate” Alternatives Cannot Replace tert-Butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate in Vibegron Production or Regulatory Filings


Generic substitution fails for at least three quantitative reasons that directly affect scientific selection. First, the ketoreductase enzymes used for commercial Vibegron synthesis have been precisely engineered on this exact substrate scaffold; the Codexis patent explicitly measures activity as fold‑improvement over SEQ ID NO:4 using tert‑butyl(1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate as the reference substrate [1]. Second, the regio‑ and stereochemical outcome (syn‑ vs. anti‑amino alcohol) is substrate‑dependent, with the (S)‑enantiomer of this compound yielding a diastereomeric ratio of at least 50:1 with the proprietary KRED variants [1], a level of selectivity that cannot be assumed for structural analogs that alter the alkyne position, phenyl substitution, or carbamate protecting group. Third, procurement for regulatory purposes (QC, method validation, ANDA) requires a single, well‑characterized Vibegron process impurity with established CAS registry (1437235‑48‑7) and compendial traceability [2]. Substituting a different “alkyne‑carbamate” or “Boc‑amino ketone” analog compromises impurity identification, chromatographic retention time, and regulatory acceptance [2].

Quantitative Differentiation Evidence for tert-Butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate (CAS 1437235‑48‑7) vs. Closest Comparators


Substrate Loading & Spatiotemporal Yield in Ketoreductase‑Catalyzed Reduction to Vibegron Intermediate

In the enzymatic reduction of tert‑butyl (1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate to the corresponding (1R,2R)‑hydroxy intermediate (compound II, a direct Vibegron precursor), the prior‑art process (WO2014150639A1) used substrate concentration of 50 g/L, achieved 98% conversion, 99% e.e. and d.r. 100:1 after 28 h [1]. The improved ketoreductase variant disclosed in CN 202311209183 operates at pH 10–10.5, achieves ≥99.5% e.e. and conversion of ~85% under these high‑pH conditions (exact substrate loading and reaction time are not directly compared in the snippet, but the patent explicitly targets deficiencies of the 50 g/L prior art) [1]. Separately, the Codexis patent family claims substrate loading of 50–200 g/L for this exact compound with engineered KREDs yielding ≥10‑fold activity improvement over SEQ ID NO:4 [2].

Biocatalysis Ketoreductase Dynamic kinetic reduction Vibegron intermediate Substrate loading

Enantiomeric & Diastereomeric Purity Demands for the (S)-Enantiomer as a Vibegron Impurity Reference Standard

The (S)‑enantiomer, tert‑butyl (S)‑(1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate (CAS 1538628‑99‑7), is catalogued as Vibegron Impurity 6 and is explicitly distinguished from the racemic or opposite‑enantiomer forms by its chiral identity [1]. Suppliers of the (S)‑enantiomer indicate its use “for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Vibegron,” with traceability to USP or EP pharmacopeial standards [1]. In contrast, the racemic/unassigned stereochemistry form (CAS 1437235‑48‑7) is catalogued as Impurity 58 or 25 [2]. No quantitative e.e. values are publicly disclosed for either reference standard lot; however, the chromatographic resolution required to separate the (S)‑ and (R)‑enantiomers for regulatory quantification makes procurement of the correct stereoisomer mandatory—not interchangeable.

Chiral impurity control Vibegron QC Reference standard procurement (S)-enantiomer differentiation

KRED Fold‑Activity Improvement Over Wild‑Type Lactobacillus kefir Ketoreductase

The Codexis patent family explicitly claims an engineered ketoreductase polypeptide capable of converting substrate compound (2) (tert‑butyl(1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate) to product compound (1) (tert‑butyl(1‑hydroxy‑1‑phenylhex‑5‑yn‑2‑yl)carbamate) “with at least 10 fold the activity of the reference polypeptide of SEQ ID NO:4″ [1]. The reference polypeptide SEQ ID NO:4 is an engineered KRED derived from Lactobacillus kefir with known baseline kinetic parameters. While the patent examples provide relative activity data for the best variants, the claim language itself establishes a quantitative threshold (≥10‑fold) that every covered variant must achieve on this specific substrate [1]. This is a direct, quantitative head‑to‑head comparator (wild‑type vs. engineered) measured on the identical substrate.

Directed evolution Ketoreductase engineering Codexis patent Fold-activity improvement

Process‑Parameter Latitude: Substrate Concentration Range in Patent Claims vs. Earlier Art

The Codexis patent application discloses a substrate‑loading range of “about 50 g/L to about 200 g/L” for tert‑butyl (1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate under engineered KRED conditions [1], whereas the prior art (WO2014150639A1) is cited as operating at a single substrate concentration of 50 g/L [2]. The ability to increase loading to 200 g/L—a factor of 4—while maintaining >99% e.e. has been demonstrated in closely related Vibegron intermediate systems employing analogous aminoketone substrates [3].

Process development Substrate concentration Codexis patent Vibegron intermediate

Diastereomeric Ratio Control: Syn/Anti Selectivity with Engineered KREDs

The Codexis patent claims an engineered ketoreductase polypeptide capable of forming the syn‑amino alcohol products (1a) and (1c) in a diastereomeric ratio of “at least 50″ over the anti‑amino alcohol products (1b) and (1d) [1]. The Angewandte Chemie paper on Vibegron KRED evolution reports a d.r. of >100:1 (syn/anti) with the evolved KRED‑p301 variant using the analogous aminoketone ester substrate at pH 10 [2]. Although the exact d.r. values for the phenyl‑ketone substrate (compound 2) are not directly tabulated in the public material, the patent explicitly ties the ≥50 d.r. claim to this substrate scaffold [1].

Diastereoselectivity Ketoreductase Syn/anti ratio Vibegron intermediate

Specific Research and Industrial Application Scenarios Where tert‑Butyl N‑(1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate Provides Verifiable Advantages


Pilot‑Plant Scale‑Up of Enzymatic Vibegron Intermediate Synthesis

This compound is the defined substrate for the KRED‑catalyzed dynamic kinetic reduction that constructs the (1R,2R)‑amino alcohol intermediate of Vibegron. Patent claims and literature data confirm that substrate loading up to 200 g/L with >99% e.e. and ≥50:1 d.r. is achievable [1][2][3]. Process chemists selecting this compound over a generic “Boc‑amino ketone” or “alkyne‑carbamate” benefit directly from the pre‑validated substrate‑loading range (50–200 g/L) and the ≥10‑fold activity advantage of the companion engineered KRED biocatalysts [1].

Regulatory ANDA Filing: Procuring the Correct Impurity Reference Standard

For ANDA applicants referencing Vibegron, the (S)‑enantiomer (CAS 1538628‑99‑7, Impurity 6) and the racemic/unassigned stereochemistry form (CAS 1437235‑48‑7, Impurity 58) serve as distinct impurity markers [4][5]. Substituting one for the other would shift the impurity fingerprint and risk non‑compliance with ICH Q3A/B guidelines. Procurement specifications must match the impurity designation in the Drug Master File; the commercial availability of both forms with detailed characterization data and pharmacopeial traceability is therefore a procurement‑critical differentiator [5].

Biocatalyst Evolution Campaigns Targeting Tertiary Amine Scaffolds

The Codexis patent disclosure positions this compound as the model substrate for engineering ketoreductases toward hydroxy‑substituted carbamates [1]. Research groups building KRED panels for alkyne‑containing substrates can use the publicly disclosed fold‑activity data (≥10‑fold over SEQ ID NO:4) and d.r. thresholds (≥50:1) as benchmarking references [1][6]. Procuring the exact compound ensures that directed evolution results are directly comparable to the published patent data, accelerating enzyme engineering timelines.

In‑Process Control (IPC) Method Development for Vibegron Manufacturing

The compound’s dual identity as a process intermediate and a process impurity makes it uniquely suited for developing unified HPLC/LC‑MS IPC methods that track both product formation and impurity carry‑over simultaneously [3][5]. Using a single well‑characterized reference material simplifies method validation and reduces the number of reference standards required for batch release testing.

Quote Request

Request a Quote for tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.